D-Xylose
Overview
Description
Synthesis Analysis
D-Xylose can be obtained both from lignocellulosic biomass through hydrolysis and via synthetic methods. The enzymatic hydrolysis of xylan, a major component of hemicellulose, is a common biological method for D-Xylose production. This process involves the breakdown of xylan into xylose monomers by xylanase enzymes. Furthermore, D-Xylose is industrially produced by catalytic hydrogenation of xylose extracted from plant biomass, which is a chemical route for xylitol production as well, a sugar alcohol derived from xylose (Delgado Arcaño et al., 2020).
Molecular Structure Analysis
The molecular structure of D-Xylose consists of a five-carbon backbone with hydroxyl groups attached, making it part of the aldopentose family. Its structure is pivotal in determining its reactivity and functionality in various chemical reactions. The presence of the aldehyde group at one end of the molecule makes it a reducing sugar, capable of participating in oxidation-reduction reactions.
Chemical Reactions and Properties
D-Xylose undergoes several chemical reactions typical of sugars, such as fermentation to produce ethanol, hydrogenation to produce xylitol, and formation of xylonic acid upon oxidation. Its chemical properties are explored in the context of producing fuels and chemicals from xylose by engineered Saccharomyces cerevisiae, which demonstrates the sugar's versatility as a feedstock for biotechnological applications (Kwak & Jin, 2017).
Scientific Research Applications
Lipid Production by Oleaginous Yeasts
D-Xylose can be utilized by certain oleaginous yeasts for lipid production, which may have applications in biodiesel or cocoa butter substitutes (Pan et al., 2009).
Xylose Reductase for Biofuel
The xylose reductase enzyme from Thermothelomyces thermophilus has been studied for its ability to convert xylose to xylitol at higher temperatures, which is significant for biofuel production (Ali et al., 2022).
Xylose Isomerases in Industrial Processes
Xylose isomerases from Thermotoga sp. have applications in producing high fructose corn syrup (HFCS) (Fatima & Hussain, 2015).
Ethanol Production
Genetically modified Klebsiella planticola can ferment D-xylose to ethanol, potentially useful in biofuel production (Tolan & Finn, 1987).
β-Xylopyranosides Synthesis
D-Xylose is a key component in synthesizing β-xylopyranosides, used in various applications such as enzyme inhibition and surfactants (Brusa et al., 2015).
Xylose Isomerases for Biochemical Production
Xylose isomerases enable the metabolism of xylose in microorganisms, useful in low-carbon footprint biochemical production (Miyamoto et al., 2021).
Glucose Repression Elimination in Clostridium acetobutylicum
Modification of Clostridium acetobutylicum enabled it to utilize D-xylose and D-glucose simultaneously for solvent production (Ren et al., 2010).
Engineering Xylose Metabolism in E. coli
Metabolic engineering of E. coli for converting D-xylose into valuable compounds has been explored (Bañares et al., 2021).
Glucose Isomerase for HFCS Production
The enzyme glucose isomerase, which interconverts D-glucose and D-xylose to D-fructose and D-xylulose respectively, is important in the production of HFCS (Bhosale et al., 1996).
Xylose Dehydrogenase for Bioproducts
Xylose dehydrogenase from Caulobacter crescentus is used in biological conversions of D-xylose to value-added products (Lee et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(3R,4S,5R)-oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-IOVATXLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |
Record name | Xylose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18712 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | D-Xylose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
555.0 mg/mL | |
Record name | D-Xylose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
D-Xylose | |
CAS RN |
10257-31-5, 50855-32-8, 58-86-6 | |
Record name | Xylopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10257-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xyloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Xylose | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Xylose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Xylose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90.5 °C | |
Record name | D-Xylose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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